4-((4-(Methylthio)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
“4-((4-(Methylthio)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione” is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-((4-(Methylthio)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione” typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the Benzylidene Group: The benzylidene group can be introduced via a condensation reaction between an aldehyde and the triazole derivative.
Addition of the Methylthio Group: The methylthio group can be added through a nucleophilic substitution reaction using a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the methylthio group.
Reduction: Reduction reactions could target the benzylidene group, converting it to a benzyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazole ring or the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Benzyl derivatives.
Substitution Products: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical research.
Medicine
Drug Development: The compound could be explored for its potential as a therapeutic agent in treating various diseases.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Polymer Industry: Incorporation into polymers to enhance their properties.
Mechanism of Action
The mechanism of action of “4-((4-(Methylthio)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione” would depend on its specific application. For instance:
Antimicrobial Activity: The compound may disrupt microbial cell membranes or inhibit essential enzymes.
Enzyme Inhibition: It could bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Methylthio)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
- 3-(m-Tolyl)-1H-1,2,4-triazole-5(4H)-thione
Uniqueness
- Structural Features : The presence of both the methylthio and benzylidene groups in the same molecule.
- Biological Activity : Potentially unique biological activities due to the combination of functional groups.
This outline provides a comprehensive overview of the compound “4-((4-(Methylthio)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione
Properties
CAS No. |
478255-83-3 |
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Molecular Formula |
C17H16N4S2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
3-(3-methylphenyl)-4-[(E)-(4-methylsulfanylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16N4S2/c1-12-4-3-5-14(10-12)16-19-20-17(22)21(16)18-11-13-6-8-15(23-2)9-7-13/h3-11H,1-2H3,(H,20,22)/b18-11+ |
InChI Key |
ZVQUNQKJTRRNHD-WOJGMQOQSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)SC |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)SC |
Origin of Product |
United States |
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